molecular formula C2H5Cl B579816 Chloroethane-d5 CAS No. 19199-91-8

Chloroethane-d5

Cat. No. B579816
CAS RN: 19199-91-8
M. Wt: 69.543
InChI Key: HRYZWHHZPQKTII-ZBJDZAJPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chloroethane-d5, also known as Ethyl chloride-d5, is a compound with the linear formula CD3CD2Cl . It has a molecular weight of 69.54 g/mol . It is used in various applications, including as a catalyst for polypropylene and as an intermediate in organic synthesis .


Synthesis Analysis

Chloroethane-d5 can be synthesized through various methods. One approach involves the reaction of chlorine with ethane, chloroethane, and chloroethene in molten salt baths of LiCl-KCl eutectic and KC1-CuC12 mixtures . Another method involves the use of a headspace/GC/flame ionization detection (FID) method, which was developed and validated to perform this analysis .


Molecular Structure Analysis

The molecular structure of Chloroethane-d5 is represented by the SMILES string [2H]C([2H])([2H])C([2H])([2H])Cl . The InChI key for Chloroethane-d5 is HRYZWHHZPQKTII-ZBJDZAJPSA-N .


Chemical Reactions Analysis

Chloroethane-d5 undergoes various chemical reactions. For instance, it reacts with aluminium metal to give ethylaluminium sesquichloride, a precursor to polymers and other useful organoaluminium compounds . It is also used to convert cellulose to ethylcellulose, a thickening agent and binder in paints, cosmetics, and similar products .


Physical And Chemical Properties Analysis

Its molecular weight is 69.54 g/mol . It is a colorless gas or refrigerated liquid with a faintly sweet odor .

Scientific Research Applications

  • Surface Chemistry : Zhao et al. (2017) studied the adsorption of chloroethane-d5 on Si(100) surfaces, finding that chloroethane-d5 and iodoethane-d5 exhibit significantly different sticking probabilities in the same reaction system due to the stability of surface-mediated molecular adsorbates (Zhao, Noffke, Raghavachari, & Teplyakov, 2017).

  • Kinetic Analysis : Dees & Setser (1968) measured kinetic isotope effects in the unimolecular reactions of chemically activated chloroethane-d0 and -d5, finding isotope effects of 3.3 ± 0.4 and 3.5 ± 0.1, respectively (Dees & Setser, 1968).

  • Environmental Remediation : Leitão et al. (2016) explored the biodegradation of 1,2-dichloroethane in a bioelectrochemical system, showing stable dechlorination to ethene, an important step for groundwater remediation (Leitão, Rossetti, Danko, Nouws, & Aulenta, 2016).

  • Toxicology : Bhat, Asimakis, & Ansari (1991) investigated the effects of chloroethanols on rat liver mitochondrial respiration, finding that these compounds stimulate mitochondrial respiration by uncoupling oxidative phosphorylation (Bhat, Asimakis, & Ansari, 1991).

  • Photodissociation Studies : Morgenthaler & Eyler (1979) conducted photodissociation studies of the chloroethane molecular ion (C2H5Cl+), revealing insights into the qualitative features of excited state potential surfaces (Morgenthaler & Eyler, 1979).

  • Chemical Reactions with Metals : Fennelly & Roberts (1998) examined the reaction of 1,1,1-trichloroethane with zero-valent metals, finding that the stepwise hydrogenolysis process cannot fully explain the observed results, thus suggesting complex pathways in these reactions (Fennelly & Roberts, 1998).

Safety And Hazards

Chloroethane-d5 is an extremely flammable gas and contains gas under pressure, which may explode if heated . It is suspected of causing cancer (Dermal, Inhalation, oral) and is harmful to aquatic life, with long-lasting effects .

Future Directions

While specific future directions for Chloroethane-d5 are not mentioned in the search results, there is ongoing research on the use of electrochemical technology for removing toxic and persistent chlorinated organic pollutants from water . This suggests potential future directions in improving the efficiency of such technologies.

Relevant Papers

Relevant papers on Chloroethane-d5 include research on mimicking reductive dehalogenases for efficient electrocatalytic water dechlorination , and studies on the control of Chloroethane in raw materials and drug substances using headspace gas chromatography analysis .

properties

IUPAC Name

1-chloro-1,1,2,2,2-pentadeuterioethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5Cl/c1-2-3/h2H2,1H3/i1D3,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRYZWHHZPQKTII-ZBJDZAJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

69.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chloroethane-d5

CAS RN

19199-91-8
Record name Ethane-d5, chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019199918
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 19199-91-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
15
Citations
E Tschuikow-Roux, T Yano, J Niedzielski - J. Phys. Chem, 1984 - hero.epa.gov
… Results from the internal competition in chloroethane and chloroethane-d5 combined with the results of external competition with CH4 as the reference reaction have yielded rate …
Number of citations: 25 hero.epa.gov
K Dees, DW Setser - The Journal of Chemical Physics, 1968 - pubs.aip.org
… Mass spectroscopic analyses of the ketene-£h, chloroethane-d5 and dichloroethane-d4 samples indicated 8%-10% hI isotopic impurity. Negligible quantities of higher hydrogenated …
Number of citations: 55 pubs.aip.org
T Yano, J Niedzielski… - The Journal of Physical …, 1984 - ACS Publications
Our recent investigations of the vacuum ultraviolet photolysis of gaseous polychloro and chlorofluoro derivatives of ethane1-4 have revealed that the principal channel of …
Number of citations: 0 pubs.acs.org
D Sarzyński, AA Gola, K Brudnik, R Berkowski… - Chemical Physics …, 2012 - Elsevier
The kinetics of the gas-phase reactions of chlorine atoms with chloroethane and chloroethane-d 5 was studied experimentally. The relative rate method was applied using Cl+CH 3 Cl …
Number of citations: 7 www.sciencedirect.com
J Zhao, JM Lin, JCF Rodríguez-Reyes… - Journal of Vacuum …, 2015 - pubs.aip.org
… As an example, 5000 L of chloroethane-d5 was dosed into a vacuum chamber to react with the clean Si(100)-2 × 1 surface and to form a saturated monolayer. This dose was achieved …
Number of citations: 1 pubs.aip.org
PC Trulove, D Haworth, RT Carlin… - ECS Proceedings …, 1994 - iopscience.iop.org
… The synthesis and purification of 1-ethyl-J5-3-methyl-J3imidazolium chloride (ImCl-dsh3) was accomplished by the same method used to prepare ImCl by substituting chloroethane-d5(…
Number of citations: 2 iopscience.iop.org
RA Mantz, RA Osteryoung, PC Trulove… - ECS Proceedings …, 1994 - iopscience.iop.org
… The synthesis and purification of l-ethyl-d5-3methyl-d3-imidazolium chloride (ImCl-d8/t3) were identical to that of ImCl with the exception that l-methyl-d3-imidazole and chloroethane-d5 …
Number of citations: 0 iopscience.iop.org
J Zhao - 2017 - search.proquest.com
… Figure 3.1: Schematic representation of chloroethane-d5 and iodoethane-d5 adsorption, dissociation, and thermal chemistry on Si (100) surface. This image is reprinted with permission …
Number of citations: 3 search.proquest.com
GW Schieffer - Analytical Chemistry, 1980 - ACS Publications
Figure 1. Thin-layer amperometric detector:(A) sample solution inlet;(B) leadto glassy carbon working electrode;(C) sample solution outlet;(D) O-ring;(E) lead toreference electrode (…
Number of citations: 62 pubs.acs.org
TJ Bruno - Handbook for the Analysis and Identification of …, 2019 - api.taylorfrancis.com
The threat of atmospheric ozone depletion has led to a great deal of research in many laboratories worldwide to find suitable substitutes for most of the fully halogenated fluids. These …
Number of citations: 0 api.taylorfrancis.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.